4-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a tetrahydro-2H-pyran-4-carboxamide core linked to a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes due to the carbazole fragment, which is known for modulating serotonin and dopamine pathways .
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-30-18-8-6-17(7-9-18)26(12-14-32-15-13-26)25(29)28-23-5-3-4-20-21-16-19(31-2)10-11-22(21)27-24(20)23/h6-11,16,23,27H,3-5,12-15H2,1-2H3,(H,28,29) |
InChI Key |
WWRVNQRHFJZGMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydro-2H-Pyran Carboxamide Derivatives
The following compounds share the tetrahydro-2H-pyran-4-carboxamide scaffold but differ in substituents and biological profiles:
Key Observations :
- Compound 9e incorporates a pyrazole ring and bromophenyl group, which may confer higher metabolic stability (evidenced by its melting point of 188–190°C) but lower solubility compared to the target compound’s methoxy groups.
Carbazole-Containing Analogues
Carbazole derivatives are rare in the provided evidence, but 4-(3-fluorophenyl)-N-(4-methylphenyl)-7,8,9,10-tetrahydro-4H-benzothieno-pyrrolo-diazepine-5(6H)-carboxamide shares a polycyclic system. Key differences include:
- Target Compound : Tetrahydro-pyran + carbazole.
- Benzothieno-pyrrolo-diazepine Analogue : Fused benzothiophene and diazepine rings with fluorophenyl substituents.
- The diazepine ring in the analogue may enhance GABA receptor affinity, while the carbazole in the target compound could favor dopaminergic interactions.
Pyrazole and Triazole Derivatives
Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide highlight the impact of sulfur and triazole groups:
- Target Compound : Lacks sulfur but has dual methoxy groups for hydrogen bonding.
- Triazole-Pyrazole Hybrid : The carbothioamide group (-C(S)NH2) may improve membrane permeability but reduce metabolic stability compared to carboxamides.
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